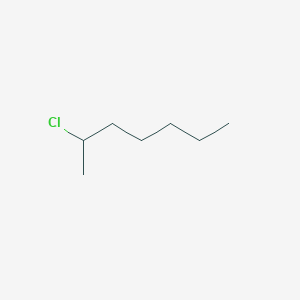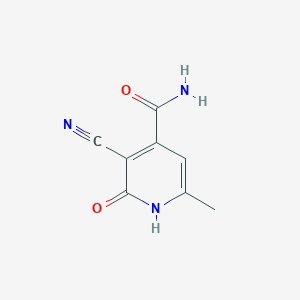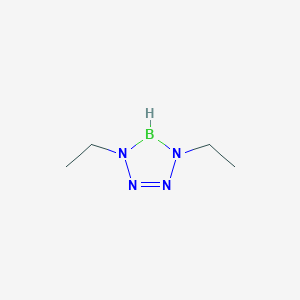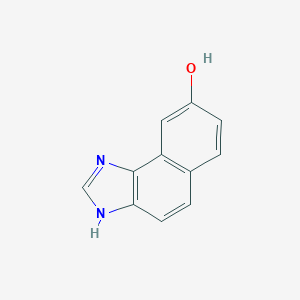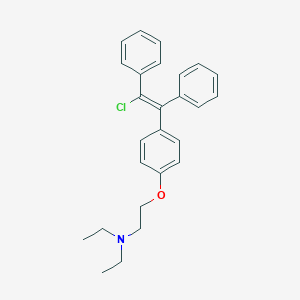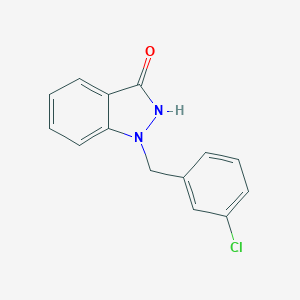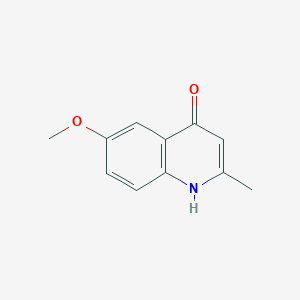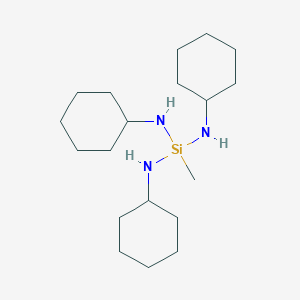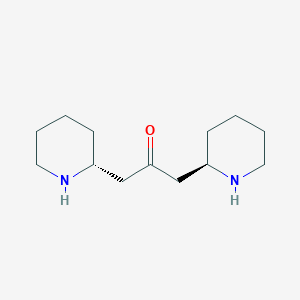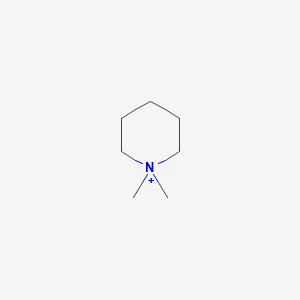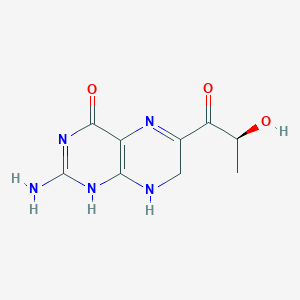
セピアプテリン
概要
説明
ショウジョウバエのセピア変異体で最初に発見された黄色の色素 . セピアプテリンは、サルベージ経路を介してテトラヒドロビオプテリンに代謝され、ヒトにおいてフェニルアラニンの分解に不可欠な補酵素であり、神経伝達物質ドーパミンやセロトニンの前駆体へのフェニルアラニン、チロシン、トリプトファンの代謝の触媒となる .
2. 製法
合成ルートと反応条件: セピアプテリンは、様々な方法で合成することができます。 1つのアプローチは、セピアプテリンをトリアセチル-β-シクロデキストリンと錯体化して、メトキシ-ポリ(エチレン-グリコール)-ポリ(ε-カプロラクトン)ナノ粒子へのカプセル化を改善することです . このプロセスには、セピアプテリンとトリアセチル-β-シクロデキストリンの2元溶液の噴霧乾燥と、それに続くナノ沈殿によるナノ粒子へのカプセル化が含まれます .
工業的生産方法: セピアプテリンの工業的生産は、カイコガのレモン変異体の表皮など、天然源からの単離と精製を伴います . このプロセスには、エタノールによる均質化、それに続くカラムクロマトグラフィーと高速液体クロマトグラフィーを使用した逐次精製ステップが含まれます .
科学的研究の応用
セピアプテリンは、科学研究で数多くの応用があります:
作用機序
生化学分析
Biochemical Properties
Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . Sepiapterin interacts with enzymes such as sepiapterin reductase (SPR), which plays a significant role in the biosynthesis of BH4 .
Cellular Effects
Sepiapterin has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .
Molecular Mechanism
Sepiapterin exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .
Metabolic Pathways
Sepiapterin is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .
Transport and Distribution
Sepiapterin is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .
準備方法
Synthetic Routes and Reaction Conditions: Sepiapterin can be synthesized through various methods. One approach involves the complexation of sepiapterin with triacetyl-beta-cyclodextrin to improve its encapsulation within methoxy-poly(ethylene-glycol)-poly(epsilon-caprolactone) nanoparticles . The process includes spray-drying of sepiapterin and triacetyl-beta-cyclodextrin binary solutions, followed by encapsulation within nanoparticles by nanoprecipitation .
Industrial Production Methods: Industrial production of sepiapterin involves the isolation and purification from natural sources, such as the integument of the lemon mutant of the silkworm, Bombyx mori . The process includes homogenization with ethanol, followed by successive purification steps using column chromatography and high-performance liquid chromatography .
化学反応の分析
反応の種類: セピアプテリンは、還元やレドックスサイクリングなど、様々な化学反応を起こします。 セピアプテリンレダクターゼは、セピアプテリンのテトラヒドロビオプテリンへの還元において重要な役割を果たします . さらに、セピアプテリンは化学的レドックスサイクリングを仲介し、活性酸素種を生成します .
一般的な試薬と条件:
還元: セピアプテリンレダクターゼ、NADPH
レドックスサイクリング: ビピリジニウム系除草剤、様々なキノン
生成される主な生成物:
還元: テトラヒドロビオプテリン
レドックスサイクリング: 活性酸素種
類似化合物との比較
セピアプテリンは、テトラヒドロビオプテリンの別の合成形態であるサプロプテリンと比較されることがよくあります。 セピアプテリンは、サプロプテリンと比較して、循環中のテトラヒドロビオプテリンの増加をより大きく誘導することが示されています . 類似の化合物には以下のようなものがあります:
サプロプテリン: 一酸化窒素の合成とフェニルアラニンの代謝における補酵素として使用されます.
テトラヒドロビオプテリン: 様々な酵素反応の天然補酵素です.
セピアプテリンの独自性は、サプロプテリンと比較して、より高いバイオアベイラビリティと細胞内テトラヒドロビオプテリンレベルを増加させる効果にあります .
特性
IUPAC Name |
2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937902 | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17094-01-8 | |
| Record name | Sepiapterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepiapterin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepiapterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPIAPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



